molecular formula C17H15ClN2O3 B12128948 Methyl 6-(4-chlorophenyl)-3-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxylate

Methyl 6-(4-chlorophenyl)-3-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxylate

Cat. No.: B12128948
M. Wt: 330.8 g/mol
InChI Key: VNVFIJAMBNIOGV-UHFFFAOYSA-N
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Description

Methyl 6-(4-chlorophenyl)-3-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxylate is a complex organic compound that belongs to the class of oxazolo-pyridines This compound is characterized by its unique structure, which includes a chlorophenyl group, an isopropyl group, and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(4-chlorophenyl)-3-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with 2-amino-3-methylpyridine to form an intermediate Schiff base. This intermediate is then subjected to cyclization with isopropyl isocyanate under controlled conditions to yield the desired oxazolo-pyridine structure. The final step involves esterification with methanol in the presence of a suitable catalyst to obtain the methyl ester derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(4-chlorophenyl)-3-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Methyl 6-(4-chlorophenyl)-3-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 6-(4-chlorophenyl)-3-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-(4-bromophenyl)-3-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxylate
  • Methyl 6-(4-fluorophenyl)-3-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxylate
  • Methyl 6-(4-methylphenyl)-3-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxylate

Uniqueness

Methyl 6-(4-chlorophenyl)-3-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxylate is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H15ClN2O3

Molecular Weight

330.8 g/mol

IUPAC Name

methyl 6-(4-chlorophenyl)-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C17H15ClN2O3/c1-9(2)15-14-12(17(21)22-3)8-13(19-16(14)23-20-15)10-4-6-11(18)7-5-10/h4-9H,1-3H3

InChI Key

VNVFIJAMBNIOGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)OC

Origin of Product

United States

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